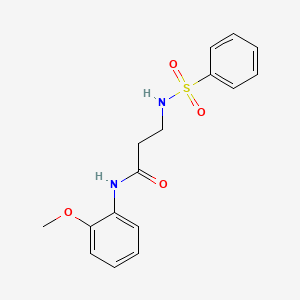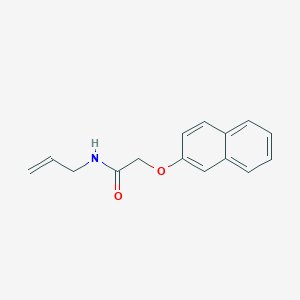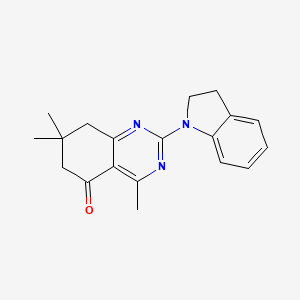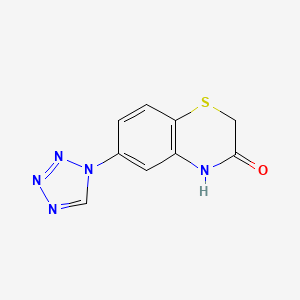![molecular formula C17H23N3O3S B4538894 4-(1H-indol-3-yl)-1-[4-(methylsulfonyl)piperazin-1-yl]butan-1-one](/img/structure/B4538894.png)
4-(1H-indol-3-yl)-1-[4-(methylsulfonyl)piperazin-1-yl]butan-1-one
Overview
Description
4-(1H-indol-3-yl)-1-[4-(methylsulfonyl)piperazin-1-yl]butan-1-one is a synthetic organic compound that features an indole core, a piperazine ring, and a butanone moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-indol-3-yl)-1-[4-(methylsulfonyl)piperazin-1-yl]butan-1-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Core: Starting from an appropriate precursor, such as an aniline derivative, the indole core can be synthesized through a Fischer indole synthesis.
Piperazine Ring Introduction: The piperazine ring can be introduced via nucleophilic substitution reactions, often using piperazine or its derivatives.
Butanone Moiety Addition: The butanone group can be added through alkylation reactions, using suitable alkyl halides or ketones.
Industrial Production Methods
Industrial production methods would scale up these reactions, often optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(1H-indol-3-yl)-1-[4-(methylsulfonyl)piperazin-1-yl]butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the indole or piperazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways involving indole derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action for compounds like 4-(1H-indol-3-yl)-1-[4-(methylsulfonyl)piperazin-1-yl]butan-1-one often involves interaction with specific molecular targets, such as enzymes or receptors. The indole core can mimic natural ligands, while the piperazine ring can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(1H-indol-3-yl)-1-piperazinylbutan-1-one: Lacks the methylsulfonyl group.
4-(1H-indol-3-yl)-1-[4-(methylthio)piperazin-1-yl]butan-1-one: Contains a methylthio group instead of a methylsulfonyl group.
Uniqueness
The presence of the methylsulfonyl group in 4-(1H-indol-3-yl)-1-[4-(methylsulfonyl)piperazin-1-yl]butan-1-one can significantly alter its chemical properties, such as solubility and reactivity, making it unique compared to its analogs.
Properties
IUPAC Name |
4-(1H-indol-3-yl)-1-(4-methylsulfonylpiperazin-1-yl)butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-24(22,23)20-11-9-19(10-12-20)17(21)8-4-5-14-13-18-16-7-3-2-6-15(14)16/h2-3,6-7,13,18H,4-5,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHKONPAWCHTCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)CCCC2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-METHYL-N-{[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}ACETAMIDE](/img/structure/B4538814.png)
![methyl 2-({[(4-bromo-2,3,5,6-tetrafluorophenyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4538816.png)
![4-[2-(1-azepanyl)-2-oxoethoxy]-N-isobutyl-3-methylbenzenesulfonamide](/img/structure/B4538823.png)
![N-[2-(4-methoxyphenyl)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B4538831.png)

![4-[(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-(4-methoxyphenyl)acrylate](/img/structure/B4538854.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{[5-(5-ethyl-3-thienyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4538859.png)
![(8,9-DIPHENYLFURO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL (4-METHYLPHENYL) ETHER](/img/structure/B4538863.png)
![7-(2-methoxyethyl)-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4538866.png)


![1-(4-Chloro-2-fluorophenyl)-3-[1-(4-ethylphenyl)ethyl]urea](/img/structure/B4538884.png)
![Methyl 2-{[(7-chloro-8-methyl-2-phenylquinolin-4-yl)carbonyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4538885.png)

